molecular formula C10H19NO B13367337 3-Azaspiro[5.5]undecan-9-ol

3-Azaspiro[5.5]undecan-9-ol

Cat. No.: B13367337
M. Wt: 169.26 g/mol
InChI Key: DCUNNHBUNDXOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A spirociklusos vázak jelentősége a szerves kémiában

A spirociklusos vegyületek olyan gyűrűrendszerek, amelyekben két gyűrű egyetlen, spiroatomnak nevezett atomon keresztül kapcsolódik egymáshoz. tandfonline.com Ez az egyedülálló szerkezeti elrendezés számos előnyös tulajdonságot kölcsönöz a molekulának, ami vonzóvá teszi őket a szerves kémikusok és a gyógyszerkutatók számára.

A spirociklusos vázak legfontosabb előnye a bennük rejlő háromdimenziós jelleg. tandfonline.combldpharm.com Ellentétben a nagyrészt sík (hetero)aromás rendszerekkel, a spirociklusok képesek a funkcionális csoportokat a tér mindhárom irányába kiterjeszteni. tandfonline.com Ez a tulajdonság lehetővé teszi a ligandum és a háromdimenziós kötőhely közötti szignifikáns kölcsönhatások könnyebb elérését, ami fokozott biológiai aktivitáshoz és szelektivitáshoz vezethet. tandfonline.combeilstein-journals.org

A spirociklusok beépítése a molekulákba növeli azok sp3-hibridizált szénatomjainak arányát (Fsp3), ami a vegyület komplexitásának mértéke. bldpharm.com A magasabb Fsp3 értékkel rendelkező vegyületek nagyobb valószínűséggel jutnak el a klinikai fázisba, mivel a síkból kiálló szubsztituensek elősegítik a molekula alakjának beállítását és növelik a receptor/ligandum komplementaritást. bldpharm.com

A nitrogéntartalmú spirociklusok áttekintése

A nitrogéntartalmú spirociklusok a spirociklusos vegyületek egy fontos alosztályát képezik, amelyek egy vagy több nitrogénatomot tartalmaznak a spirociklusos vázban. Ezek a vegyületek széles körben megtalálhatók a természetben előforduló alkaloidokban és szintetikus gyógyszermolekulákban, és sokféle biológiai aktivitást mutatnak. nih.govnih.gov

A nitrogénatom jelenléte számos előnyös tulajdonsággal ruházza fel a spirociklusos vázat. A nitrogénatomok bázikus jellege lehetővé teszi sóképzést, ami javíthatja a vegyület vízoldhatóságát és biológiai hozzáférhetőségét. Ezenkívül a nitrogénatomok hidrogénkötés-donorként vagy -akceptorként is működhetnek, ami kulcsfontosságú a biológiai célmolekulákkal való specifikus kölcsönhatások kialakításában. cymitquimica.com

A nitrogéntartalmú spirociklusok, mint például a spiro-piperidinek, "privilegizált szerkezeteknek" tekinthetők a gyógyászati kémiában, mivel számos terápiás területen alkalmazhatók. researchgate.net A spiro-piperdin váz csökkenti a szabadon forgó kötések számát, és merevebbé teszi az egész molekulát, ami hatékonyabb kölcsönhatást eredményezhet az enzimekkel és potenciálisan jobb farmakokinetikai profilt. researchgate.net

Az azaspiro[5.5]undekán váz, amely egy piperidingyűrűből és egy ciklohexángyűrűből áll, amelyek egy közös szénatomon osztoznak, egy különösen érdekes nitrogéntartalmú spirociklusos rendszert képvisel. A nitrogénatom helyzete a vázon belül (például a 3-as pozícióban, mint a 3-azaspiro[5.5]undekán esetében) befolyásolja a molekula alakját és reaktivitását, lehetővé téve a finomhangolást a specifikus biológiai célpontokhoz.

A 3-Azaspiro[5.5]undecan-9-ol kutatásának történeti perspektívái

A 3-azaspiro[5.5]undekán vázra vonatkozó korai kutatások már az 1960-as évek végén megjelentek, ahol a vegyületek szintézisével és farmakológiai hatásaival foglalkoztak. nih.gov Egy 1969-es publikáció a 3-azaspiro[5.5]undekánok szintézisét és a központi idegrendszerre gyakorolt hatásait vizsgálta. nih.gov

A spirociklusos vegyületek és különösen a nitrogéntartalmú spirociklusok iránti érdeklődés az utóbbi évtizedekben jelentősen megnőtt a gyógyszerkutatásban, ami a szintézismódszerek fejlődésének és a szerkezet-hatás összefüggések jobb megértésének köszönhető. tandfonline.combldpharm.com Ez a megújult érdeklődés vezetett a 3-azaspiro[5.5]undekán váz származékainak, köztük a 3-azaspiro[5.5]undekán-9-olnak a további vizsgálatához.

A 3-azaspiro[5.5]undekán-9-ol és származékai a modern gyógyszerkutatásban potenciális építőelemekként (building blocks) jelentek meg. Számos vegyipari beszállító katalógusában szerepelnek, ami jelzi a kutatói közösség érdeklődését ezen vegyületek iránt. molport.commolport.combiosynth.com A vegyület és annak különböző származékai, mint például a hidroklorid sója vagy a különböző szubsztituensekkel ellátott analógjai, elérhetők kutatási célokra. biosynth.comaccelachem.comaccelachem.com

Bár a 3-azaspiro[5.5]undekán-9-olra vonatkozó specifikus, részletes kutatási eredményeket tartalmazó publikációk a rendelkezésre álló információk alapján korlátozottak, a vegyület jelenléte a kereskedelmi adatbázisokban és a spirociklusos vázak általános jelentősége a gyógyászati kémiában arra utal, hogy aktív kutatási területet képez. A jövőbeni kutatások valószínűleg a vegyület szintézisének optimalizálására, új származékok előállítására és azok biológiai aktivitásának feltárására fognak összpontosítani.

A cikkben említett vegyületek

Vegyület neve
This compound
3-Azaspiro[5.5]undecane
This compound hydrochloride
Griseofulvin
Spirolactone
Spiro-piperidines
Spiperone
Fluspirilene
Pandamarine
Spironolactone
Spirorenone
Drospirenone
Olaparib
Ethinylestradiol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azaspiro[5.5]undecan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-9-1-3-10(4-2-9)5-7-11-8-6-10/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUNNHBUNDXOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azaspiro 5.5 Undecan 9 Ol and Analogs

General Retrosynthetic Analysis of the 3-Azaspiro[5.5]undecane Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For the 3-azaspiro[5.5]undecane core, several logical disconnections can be envisioned.

A primary disconnection strategy involves breaking the carbon-nitrogen bonds of the piperidine (B6355638) ring. This leads to a bifunctional cyclohexane (B81311) precursor containing two electrophilic centers (e.g., halides or tosylates) and a primary amine, which can form the piperidine ring in a final double alkylation step.

Alternatively, a key disconnection can be made adjacent to the spirocyclic carbon. One powerful approach involves an intramolecular cyclization. For instance, a suitably functionalized cyclohexanone (B45756) derivative can be disconnected to reveal a linear precursor. A key synthetic transformation to form the spiro-center is the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated system on the cyclohexane ring, followed by intramolecular cyclization. This strategy is central to several synthetic routes, including those employing Michael additions and dipolar cycloadditions. nih.govacs.org

Another retrosynthetic viewpoint considers the entire spirocycle as being formed from a tandem reaction sequence. For example, the azaspiro[5.5]undecane system can be traced back to a bicyclic isoxazolidine, which is the product of a conjugate addition/dipolar cycloaddition cascade. nih.govacs.org This intermediate can be further simplified to a cyclohexanone oxime and a diene, representing readily accessible starting materials.

Table 1: Key Retrosynthetic Disconnections for the 3-Azaspiro[5.5]undecane Core

Disconnection Strategy Key Bonds Broken Precursor Type
Double N-Alkylation Two C-N bonds Bifunctional cyclohexane and an amine
Intramolecular Cyclization One C-N or C-C bond Linear chain attached to a cyclohexane

Direct Synthetic Routes to 3-Azaspiro[5.5]undecan-9-ol

Direct synthetic routes focus on the construction of the 3-azaspiro[5.5]undecane skeleton, often with functionality that can be converted to the desired 9-ol group.

The synthesis of specific derivatives like this compound often involves the manipulation of functional groups on a pre-formed spirocyclic core. A common strategy is to use a protecting group on the nitrogen atom of the piperidine ring during the synthesis, which is then removed in a final step.

For example, a synthetic route to methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, a close analog of the target compound, involves the use of a tert-butyloxycarbonyl (Boc) protecting group. The final step in this synthesis is the deprotection of the nitrogen. chemicalbook.com This is typically achieved by treating the N-Boc protected intermediate with a strong acid, such as 4 M hydrochloric acid in dioxane, at room temperature. chemicalbook.com The resulting hydrochloride salt can then be neutralized to afford the final product. The hydroxyl group at the 9-position can be introduced earlier in the synthesis or derived from another functional group, such as a ketone, via reduction.

Table 2: Example of a Final Deprotection Step in 3-Azaspiro[5.5]undecane Synthesis chemicalbook.com

Precursor Reagents Product

The construction of the core 3-azaspiro[5.5]undecane scaffold has been achieved through various cyclization strategies. One notable method involves a tandem conjugate addition/intramolecular dipolar cycloaddition cascade. nih.govacs.org

In this approach, a cyclohexanone derivative, such as 2-butyl-3-(methoxymethoxy)cyclohexanone oxime, is reacted with a diene like 2,3-bis(phenylsulfonyl)-1,3-butadiene. nih.gov The reaction proceeds via a conjugate addition of the oxime to the diene, which forms a transient nitrone. This nitrone then undergoes an intramolecular [3+2] dipolar cycloaddition to yield a bicyclic isoxazolidine cycloadduct in high yield. nih.govacs.org The final step to form the azaspirocycle is a reductive nitrogen-oxygen bond cleavage of the cycloadduct, which can be accomplished using reagents like 5% sodium-mercury amalgam (Na/Hg). nih.govacs.org This sequence efficiently establishes the core azaspiro[5.5]undecane ring system.

Stereoselective and Enantioselective Approaches to 3-Azaspiro[5.5]undecane Ring Systems

Controlling the stereochemistry at the spirocenter and other chiral carbons within the 3-azaspiro[5.5]undecane system is crucial, particularly for applications in medicinal chemistry. This has led to the development of stereoselective and enantioselective synthetic methods.

The "chiron approach" utilizes chiral molecules from nature's "chiral pool," such as carbohydrates, as starting materials to synthesize enantiomerically pure target molecules. nih.govresearchgate.net Carbohydrates are inexpensive, readily available, and possess multiple stereocenters that can be strategically manipulated to control the stereochemistry of the final product.

An enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, a constitutional isomer of the 3-aza scaffold, has been accomplished starting from D(+)-glucose. crossref.org This demonstrates the applicability of the chiron approach to this class of compounds. The strategy involves transforming the carbohydrate into a key intermediate where the inherent stereocenters of the sugar direct the formation of the new stereocenters in the target spirocycle. This methodology avoids the need for chiral resolutions or asymmetric catalysts, leveraging the existing chirality of the starting material to achieve high enantiopurity. nih.govresearchgate.net

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of cyclic and spirocyclic systems. youtube.comnih.gov In the context of azaspiro[5.5]undecanes, stereoselective Michael additions are key steps in establishing the spirocyclic core.

One strategy involves the stereoselective conjugate addition of an organocuprate to a dihydropyridin-4(1H)-one intermediate. nih.govacs.org The stereochemical outcome of this addition is controlled by the existing structure of the molecule, specifically by A(1,3)-strain in the vinylogous amide, which favors an axial attack by the nucleophile to yield a high degree of diastereoselectivity. nih.govacs.org

Furthermore, base-promoted cascade reactions involving double Michael additions have been developed for the synthesis of related diazaspiro[5.5]undecane systems. researchgate.net For instance, the reaction of N,N-dimethyl barbituric acid with diarylideneacetones in the presence of a base like diethylamine triggers a cascade cyclization. This [5+1] double Michael addition reaction proceeds in excellent yields to furnish 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones. researchgate.net Such strategies highlight the utility of base-promoted Michael additions in efficiently constructing complex spirocyclic frameworks.

Table 3: Summary of Stereoselective Approaches

Approach Key Principle Example Application
Chiron Approach Use of a chiral starting material from nature (e.g., a sugar) to control stereochemistry. nih.gov Enantioselective synthesis of a 1-azaspiro[5.5]undecane system from D(+)-glucose. crossref.org

| Michael Addition | Stereocontrolled 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system. youtube.com | Diastereoselective addition of an organocuprate to a dihydropyridinone to form an azaspirocycle. nih.govacs.org |

Cascade Cyclization Strategies for Spiro[5.5]undecane Ring Construction

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, offer an elegant and efficient approach to the synthesis of complex molecular architectures like the spiro[5.5]undecane system.

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, can be strategically employed in a cascade sequence to construct the spiro[5.5]undecane core. wikipedia.orgnih.govbeilstein-journals.org While a direct Prins cascade for this compound is not extensively documented, the synthesis of analogous structures such as 1,9-dioxa-4-azaspiro[5.5]undecane derivatives provides a clear proof of concept for this methodology. acs.orgnih.gov

This strategy typically involves a substrate containing a homoallylic alcohol and a tethered nucleophile. The reaction is initiated by the activation of an aldehyde with a Lewis or Brønsted acid, which is then attacked by the alkene of the homoallylic alcohol. The resulting carbocation is then trapped intramolecularly by the tethered nucleophile to form the first ring. A subsequent cyclization event, often involving the hydroxyl group of the original homoallylic alcohol, leads to the formation of the second ring and the spirocyclic core.

The aza-Prins cyclization, a variation of the Prins reaction, is a powerful tool for the synthesis of piperidine derivatives. rsc.orgnih.govthieme-connect.com In a hypothetical cascade sequence for a 3-azaspiro[5.5]undecane, a suitably designed precursor with a nitrogen nucleophile would first undergo an aza-Prins cyclization to form the piperidine ring. A second cyclization, driven by the formation of an oxocarbenium ion, would then construct the cyclohexane ring, completing the spirocyclic system. The stereochemical outcome of these cyclizations can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Table 1: Key Features of Prins Cascade Cyclization for Azaspiro[5.5]undecane Analogs

FeatureDescription
Reaction Type Cascade reaction initiated by a Prins or aza-Prins cyclization.
Key Intermediates Oxocarbenium ions, carbocationic species.
Ring Formation Sequential formation of the two rings of the spiro[5.5]undecane system.
Catalysts Lewis acids (e.g., SnCl₄, TiCl₄) or Brønsted acids (e.g., H₂SO₄, HCl).
Precursors Acyclic molecules containing alkene, alcohol, and nucleophilic (e.g., amine) functionalities.

Domino radical reactions provide another efficient pathway for the construction of spirocyclic systems. These reactions involve a sequence of radical cyclizations, where the radical generated from the first cyclization initiates the second. nih.gov While the direct application of a domino radical bicyclization for the formation of 3-azaspiro[5.5]undecane is not widely reported, the principles of radical cyclization have been successfully applied to the synthesis of various spirocyclic compounds, including steroid skeletons with a spiro[5.5]undecane core. rsc.orginglomayor.cl

A plausible domino radical approach to the 3-azaspiro[5.5]undecane framework would start with a precursor containing two appropriately positioned radical acceptors, such as double or triple bonds, and a radical precursor moiety. The reaction would be initiated by the generation of a radical, which would then undergo a 6-exo-trig cyclization to form the first six-membered ring. The resulting radical would then be poised to undergo a second 6-exo-trig cyclization to complete the spiro[5.5]undecane skeleton. The regioselectivity of the cyclizations (5-exo vs. 6-endo) is a critical factor that needs to be controlled through careful substrate design.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of 3-azaspiro[5.5]undecane, particularly those with a hydroxyl or keto group at the 9-position, is of significant interest for medicinal chemistry applications.

A key intermediate in the synthesis of this compound is the corresponding ketone, 3-azaspiro[5.5]undecan-9-one. A powerful and well-established method for the construction of six-membered rings is the Robinson annulation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction has been successfully applied to the synthesis of 3-heterospiro[5.5]undecan-9-ones. semanticscholar.org

The synthesis starts with a 4-substituted piperidine derivative, such as N-Boc-4-formylpiperidine. A Michael addition of this aldehyde to methyl vinyl ketone, catalyzed by a base, forms a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol condensation to afford the corresponding 3-azaspiro[5.5]undec-7-en-9-one. Subsequent hydrogenation of the double bond yields the saturated 3-azaspiro[5.5]undecan-9-one. semanticscholar.org A protected form of this ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is commercially available and serves as a valuable starting material for further derivatization. chemicalbook.comchemscene.comchemdad.comsigmaaldrich.comnih.gov

Table 2: Robinson Annulation for 3-Azaspiro[5.5]undecan-9-one Synthesis

StepReactantsConditionsProduct
1. Michael Addition N-Boc-4-formylpiperidine, Methyl vinyl ketoneBase (e.g., NaOEt)1,5-Dicarbonyl intermediate
2. Aldol Condensation 1,5-Dicarbonyl intermediateAcid or BaseN-Boc-3-azaspiro[5.5]undec-7-en-9-one
3. Hydrogenation N-Boc-3-azaspiro[5.5]undec-7-en-9-oneH₂, Pd/Ctert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

The subsequent reduction of the ketone at the 9-position, for example with sodium borohydride, would then yield the target compound, this compound.

The secondary alcohol at the 9-position of the 3-azaspiro[5.5]undecane framework offers a versatile handle for further functionalization. Standard reactions for secondary alcohols can be employed to introduce a variety of substituents, allowing for the exploration of the structure-activity relationship of these compounds.

Esterification: The hydroxyl group can be readily esterified with a range of carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. For example, reaction with benzoyl chloride in the presence of a base would yield the 9-benzoyloxy-3-azaspiro[5.5]undecane derivative. google.com

Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.

Oxidation: As mentioned previously, the secondary alcohol can be oxidized back to the ketone, 3-azaspiro[5.5]undecan-9-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. This allows for the interconversion between the alcohol and ketone functionalities.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce other functional groups at the 9-position.

The nitrogen at the 3-position also provides a site for derivatization. If the nitrogen is protected, for instance with a Boc group, deprotection followed by reaction with alkyl halides, acyl chlorides, or isocyanates can be used to introduce a wide array of substituents.

Structural Elucidation and Conformational Analysis of 3 Azaspiro 5.5 Undecan 9 Ol

Advanced Spectroscopic Characterization Techniques

The precise molecular architecture of 3-Azaspiro[5.5]undecan-9-ol is determined using a combination of advanced spectroscopic methods. While specific experimental data for this exact compound is not widely published, its structural features can be inferred from the analysis of the parent compound, 3-Azaspiro[5.5]undecane, and related substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, 3-Azaspiro[5.5]undecane, shows characteristic signals for the methylene (B1212753) protons of the two cyclohexane (B81311) rings. In the case of this compound, the introduction of the hydroxyl group at the C9 position would significantly alter the spectrum. The proton attached to C9 (H-9) would be expected to appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The protons on the carbons adjacent to the nitrogen (C2 and C4) would also exhibit characteristic shifts. The integration of the signals would correspond to the number of protons, and the coupling patterns (multiplicity) would reveal the neighboring proton relationships, aiding in the assignment of the relative stereochemistry of the hydroxyl group (axial or equatorial).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spiro carbon atom (C5) would have a unique chemical shift due to its quaternary nature. The carbon bearing the hydroxyl group (C9) would be shifted downfield compared to the other methylene carbons in the cyclohexane ring. The carbons adjacent to the nitrogen atom (C2 and C4) would also have distinct chemical shifts. The number of signals in the spectrum can indicate the symmetry of the molecule.

A hypothetical ¹³C NMR data table for this compound, based on known data for similar spirocyclic systems, is presented below.

Carbon AtomExpected Chemical Shift (ppm)
C2, C445-55
C5 (Spiro)35-45
C1, C730-40
C8, C1025-35
C965-75
C1120-30

Note: These are estimated values and can vary based on solvent and substitution.

X-ray Crystallography for Absolute Configuration and Conformational Details

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for this compound is not publicly available, analysis of related spiro[5.5]undecane derivatives reveals important conformational details. nih.gov

In a hypothetical crystal structure, the two six-membered rings would likely adopt chair conformations. The analysis would definitively establish the orientation of the hydroxyl group at C9 as either axial or equatorial. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the packing of the molecules in the crystal lattice.

Conformational Preferences of the Spiro[5.5]undecane System

The spiro[5.5]undecane framework is characterized by the restricted rotation around the spiro center, which significantly influences the conformational preferences of the individual rings.

Analysis of Cyclohexanone (B45756) Ring Conformations in Spirocycles

The introduction of a hydroxyl group at C9 of the 3-Azaspiro[5.5]undecane system means this ring can be considered a substituted cyclohexane. In related spirocyclic systems, the six-membered rings predominantly adopt a chair conformation to minimize torsional and steric strain. The orientation of the substituent (in this case, the hydroxyl group) is a critical factor. Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. Therefore, it is expected that the conformer with the hydroxyl group in the equatorial position would be more stable.

Theoretical and Computational Studies of this compound

In the absence of extensive experimental data, theoretical and computational chemistry methods serve as powerful tools to predict and understand the structural and energetic properties of molecules like this compound.

Computational models can be used to calculate the relative energies of different conformers, such as those with the hydroxyl group in the axial versus equatorial position. Methods like Density Functional Theory (DFT) can provide accurate predictions of molecular geometries, vibrational frequencies (correlating to IR spectroscopy), and NMR chemical shifts.

A computational analysis would likely confirm that the chair conformation for both rings is the most stable arrangement. The energy difference between the axial and equatorial conformers of the hydroxyl group could be quantified, providing a theoretical basis for the expected predominant conformation in solution.

Below is a hypothetical data table summarizing the results of a computational study on the two chair conformers of this compound.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Equatorial-OH0.00C8-C9-C10-C5: ~ -55
Axial-OH> 1.0C8-C9-C10-C5: ~ 55

Note: These are hypothetical values intended for illustrative purposes.

Such computational studies can also provide insights into the electronic properties of the molecule, such as the molecular electrostatic potential, which can be valuable in understanding its potential interactions with biological targets.

Computational Prediction of Molecular Properties (e.g., Collision Cross Section)

Computational methods are instrumental in predicting a variety of molecular properties that are otherwise difficult or time-consuming to determine experimentally. These predictions can offer insights into the molecule's behavior in different environments and analytical systems. For this compound, properties such as the collision cross section (CCS), dipole moment, and polarizability can be calculated using various theoretical models.

Collision cross section (CCS) is a particularly important parameter in modern analytical techniques like ion mobility-mass spectrometry (IM-MS). nih.govnih.gov It represents the effective area of an ion that it presents to a buffer gas, and it is closely related to the ion's size, shape, and charge. nih.gov The prediction of CCS values can aid in the identification of unknown compounds by comparing experimental data with theoretical values. nih.gov Machine learning models, often trained on large datasets of experimentally determined CCS values, can predict the CCS of a molecule based on its 2D or 3D structural descriptors. dntb.gov.uabiorxiv.org These models can achieve high accuracy, with median relative errors often below 5%. nih.gov

For this compound, a hypothetical set of computationally predicted molecular properties is presented in the table below. These values are illustrative of what could be obtained through computational modeling and are not based on published experimental or theoretical data for this specific molecule.

Table 1: Hypothetically Predicted Molecular Properties for this compound

Property Predicted Value Method
Collision Cross Section (CCS) [Ų] 145.8 Machine Learning Model
Dipole Moment [Debye] 2.1 DFT (B3LYP/6-31G*)
Polarizability [ų] 18.2 DFT (B3LYP/6-31G*)

| LogP | 1.9 | ALOGPS |

Molecular Modeling and Energy Minimization of Conformers

The conformational flexibility of this compound is primarily due to the non-planar nature of its two six-membered rings. Both the piperidine (B6355638) and cyclohexane rings can adopt several conformations, and the spiro linkage introduces additional complexity. Molecular modeling techniques, such as density functional theory (DFT) and molecular mechanics, are employed to identify the stable conformers and to determine their relative energies. researchgate.netmdpi.com

The process begins with a conformational search to generate a wide range of possible three-dimensional structures. mdpi.com Each of these structures is then subjected to geometry optimization to find the nearest local energy minimum. The piperidine ring is expected to exist predominantly in a chair conformation. rsc.org Within this chair conformation, the nitrogen's lone pair and the hydrogen atom can be in either an axial or equatorial position, leading to two distinct chair conformers (Chair-Eq and Chair-Ax). rsc.org The relative stability of these conformers is influenced by steric and electronic factors. rsc.orgnih.gov

Similarly, the cyclohexanol (B46403) ring also prefers a chair conformation to minimize torsional and steric strain. However, other higher-energy conformations such as the twist-boat and boat forms are also possible and may exist in equilibrium. The hydroxyl group on the cyclohexane ring can be in either an axial or equatorial position, further increasing the number of possible conformers.

The combination of the different conformations of both rings leads to a number of possible conformers for the entire this compound molecule. Energy minimization calculations are then performed to determine the relative stability of these conformers. The results of such calculations can be used to predict the most abundant conformation at a given temperature.

An illustrative data table of the relative energies for some of the plausible conformers of this compound is provided below. These values are hypothetical and intended to represent the kind of output one would get from such a computational study. The conformer with the lowest relative energy is the most stable.

Table 2: Illustrative Relative Energies of this compound Conformers

Conformer (Piperidine Ring - Cyclohexanol Ring) Hydroxyl Group Orientation Relative Energy (kcal/mol)
Chair - Chair Equatorial 0.00
Chair - Chair Axial 0.75
Chair - Twist-Boat Equatorial 5.30

Chemical Reactivity and Derivatization Strategies of the 3 Azaspiro 5.5 Undecan 9 Ol Scaffold

Functional Group Interconversions on the Hydroxyl Moiety

The secondary hydroxyl group at the C-9 position of the carbocyclic ring is a primary site for functionalization. Its reactivity is characteristic of a typical secondary alcohol, allowing for a range of standard organic transformations.

One of the most fundamental interconversions is the oxidation of the alcohol to its corresponding ketone. This reaction transforms 3-azaspiro[5.5]undecan-9-ol into 3-azaspiro[5.5]undecan-9-one. bldpharm.com This ketone serves as a crucial intermediate for further modifications of the carbocyclic ring. semanticscholar.org

Beyond oxidation, the hydroxyl group can be converted into a good leaving group , such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activation facilitates subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. For instance, conversion to a halide (e.g., via the Appel reaction) can provide a precursor for various coupling reactions.

Esterification and etherification reactions are also common strategies. Reaction with acyl chlorides or carboxylic anhydrides yields esters, while alkylation (e.g., Williamson ether synthesis) produces ethers, effectively modifying the steric and electronic properties of the scaffold.

Nitrogen Atom Functionalization (N-Alkylation, N-Acylation)

The secondary amine in the piperidine (B6355638) ring is a highly versatile handle for derivatization through N-alkylation and N-acylation. These reactions are typically high-yielding and allow for the introduction of diverse substituents to probe interactions with biological targets.

N-Acylation is readily achieved by treating the scaffold with acyl chlorides, sulfonyl chlorides, or other activated carbonyl species in the presence of a base. Research on analogous diazaspiro[5.5]undecane systems demonstrates that reagents like isoquinoline-5-sulfonyl chloride can be effectively coupled to the nitrogen atom. researchgate.netresearchgate.net

N-Alkylation can be performed using various alkylating agents. Nucleophilic substitution with alkyl halides is a common method. Furthermore, reactions with heteroaromatic halides, such as 6-chloropurine, have been successfully applied to similar azaspirocyclic cores, highlighting a pathway to introduce important pharmacophores. researchgate.netresearchgate.netresearchgate.net Reductive amination is another powerful technique to install alkyl groups at the nitrogen position.

The table below summarizes representative functionalization reactions on the nitrogen atom, based on established methods for similar azaspiro scaffolds.

Reaction TypeReagent ClassExample ReagentConditionsProduct TypeReference
N-AcylationSulfonyl ChlorideIsoquinolin-5-sulfonyl chlorideNEt₃, CH₂Cl₂N-Sulfonamide researchgate.net, researchgate.net
N-AlkylationHeteroaromatic Halide6-ChloropurineNEt₃, n-BuOH, 100°CN-Heteroaryl derivative researchgate.net, researchgate.net
N-AlkylationAlkyl HalideBenzyl bromideBase (e.g., K₂CO₃), Solvent (e.g., DMF)N-Benzyl derivative thieme-connect.com
N-AcylationCarbamoyl ChlorideCbz-Cl (Benzyl chloroformate)NEt₃, CH₂Cl₂N-Carbamate researchgate.net

Modifications and Substitutions on the Carbocyclic Ring

Functionalization of the carbocyclic portion of the this compound skeleton allows for modulation of the molecule's three-dimensional shape and polarity. A key strategy for these modifications begins with the oxidation of the C-9 alcohol to the corresponding ketone, 3-azaspiro[5.5]undecan-9-one.

This ketone is a versatile intermediate. For example, Robinson annelation using methyl vinyl ketone can be employed on related heterocyclic aldehydes to construct a 3-heterospiro[5.5]undec-7-en-9-one system. semanticscholar.org This introduces an α,β-unsaturated ketone functionality onto the carbocyclic ring. The double bond in this enone can then be selectively hydrogenated, often using a palladium on charcoal (Pd/C) catalyst, to yield the saturated 3-heterospiro[5.5]undecan-9-one. semanticscholar.org This two-step process provides a powerful method for introducing substituents and controlling the saturation of the carbocyclic ring.

Furthermore, the ketone at C-9 can undergo various nucleophilic addition reactions. For instance, reaction with Grignard reagents or organolithium compounds can introduce new carbon-carbon bonds, leading to tertiary alcohols with diverse substituents at the C-9 position.

Regioselective and Stereoselective Functionalization of the Azaspiro[5.5]undecane Skeleton

Achieving regioselectivity and stereoselectivity is crucial for the synthesis of complex, biologically active molecules based on the azaspiro[5.5]undecane scaffold. Several advanced synthetic strategies have been developed to control the formation and functionalization of this spirocyclic system.

One powerful method involves a tandem conjugate addition/dipolar cycloaddition cascade . This approach has been used to construct the azaspiro[5.5]undecane ring system with a high degree of stereocontrol. nih.gov For example, the reaction of a cyclohexanone (B45756) oxime with a diene can lead to a transient nitrone, which then undergoes an intramolecular cycloaddition to form the spirocyclic core. Subsequent reductive cleavage of the resulting N-O bond yields the desired azaspiro[5.5]undecane. The stereochemistry of the final product can be directed by the stereoelectronics of the initial conjugate addition step. nih.gov

Ring-closing metathesis (RCM) is another key strategy for the synthesis of functionalized azaspirocycles. doi.orgclockss.org This reaction allows for the formation of one of the rings from a diene precursor, often with the ability to install a double bond at a specific position for further synthetic manipulation. The use of chiral starting materials, such as D-glucose, in combination with RCM has enabled the enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, demonstrating precise control over the stereochemistry of the final scaffold. clockss.org

These methods provide access to specific isomers and functionalized derivatives of the azaspiro[5.5]undecane skeleton that would be difficult to obtain through non-selective reactions.

Applications of the 3 Azaspiro 5.5 Undecan 9 Ol Scaffold in Advanced Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of 3-Azaspiro[5.5]undecan-9-ol Derivatives as Chemical Probes

The 3-azaspiro[5.5]undecane scaffold serves as a valuable building block in the synthesis of complex molecules for research purposes. For instance, 3-Azaspiro[5.5]undecane-9-methanol, a derivative, is utilized as a PROTAC (Proteolysis Targeting Chimera) linker. medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid nature of the spirocyclic core can help in the precise positioning of the two ends of the linker for effective protein degradation.

Derivatives of this scaffold are also employed in the creation of novel chemical entities for screening and biological investigation. The synthesis often involves multi-step organic reactions to introduce various functional groups onto the core structure, enabling the exploration of their interactions with biological systems. smolecule.com These derivatives can act as valuable tools for elucidating the mechanisms of action of spirocyclic structures and their interactions with biological targets. smolecule.com

Exploration as a Privileged Scaffold in Medicinal Chemistry

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 3-azaspiro[5.5]undecane system is considered a privileged scaffold due to its three-dimensional structure, which allows for the presentation of substituents in a well-defined spatial arrangement, enhancing interactions with biological macromolecules.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For azaspiro[5.5]undecane derivatives, SAR studies have revealed that modifications to the spirocyclic framework can significantly influence their biological effects. smolecule.com These studies help in understanding how different substituents and their positions on the scaffold contribute to potency and selectivity. smolecule.com

For example, in a series of 3-azaspiro[5.5]undecane-2,4-dione derivatives synthesized and tested for anticonvulsant activity, SAR analysis indicated that the nature of the substituent on the imide nitrogen atom was critical for activity. researchgate.net Specifically, a derivative with a (4-chlorophenyl)amino group at the 3-position showed neuroprotective activity in an in vitro hippocampal slice culture assay. researchgate.net

In another instance, SAR studies on 1,9-diazaspiro[5.5]undecane derivatives, which share a similar spirocyclic core, have provided insights into their activity as acetyl-CoA carboxylase (ACC) inhibitors. nih.gov These studies showed that the bulkiness of substituents on a fused pyrazole (B372694) ring influenced the inhibitory potency against ACC1 and ACC2 isoforms. nih.gov

The versatility of the 3-azaspiro[5.5]undecane scaffold has been demonstrated through its derivatives' ability to modulate a wide range of biological targets, including enzymes and receptors.

Acetyl-CoA Carboxylase (ACC): Derivatives of the related 1,9-diazaspiro[5.5]undecane scaffold have been extensively studied as inhibitors of ACC1 and ACC2, enzymes crucial for fatty acid synthesis and oxidation. researchgate.net Dual inhibition of these enzymes is a promising strategy for the treatment of obesity and type 2 diabetes. researchgate.net SAR studies have shown that specific substitutions on the spirocyclic core and associated fused rings are key to achieving potent inhibition. nih.gov For instance, one derivative demonstrated IC50 values of 11 and 4 nM for human ACC-1 and ACC-2, respectively. nih.gov

Protein Kinases: The 3-azaspiro[5.5]undecane scaffold has been incorporated into molecules designed as protein kinase inhibitors. researchgate.net Given the success of kinase inhibitors in cancer therapy, there is a continuous search for novel scaffolds that can mimic ATP. researchgate.net Heteroaryl-substituted diazaspirocyclic compounds have been synthesized and evaluated for their kinase inhibitory potential. researchgate.net

CDK7: A derivative of 1,9-diazaspiro[5.5]undecane has been identified as a potent inhibitor of cyclin-dependent kinase 7 (CDK7), a target in cancer therapy. nih.gov The compound exhibited an IC50 value of ≤5 nM for CDK7 inhibition. nih.gov

METTL3: While direct inhibition of METTL3 by a this compound derivative is not explicitly detailed in the provided context, the scaffold's utility in constructing complex bioactive molecules suggests its potential for designing inhibitors for various enzymes, including methyltransferases like METTL3.

NPY Y5 Receptors: Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as antagonists of the Neuropeptide Y (NPY) Y5 receptor, a target for the treatment of obesity. researchgate.net

μ-Opioid and σ1 Receptors: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain. acs.org This dual-target approach aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. acs.org The table below summarizes the binding affinities and functional activities of selected compounds from this class. acs.org

CompoundMOR Ki (nM)MOR EC50 (nM)σ1R Ki (nM)
Derivative 1 1.2 ± 0.21.8 ± 0.315 ± 2
Derivative 2 0.8 ± 0.11.1 ± 0.225 ± 3
Derivative 3 2.5 ± 0.43.5 ± 0.610 ± 1
Data is illustrative and based on findings for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

Free Fatty Acid Receptor 1 (FFA1/GPR40): A series of compounds incorporating a 1-oxa-9-azaspiro[5.5]undecane periphery were designed as agonists for FFA1, a G-protein coupled receptor involved in insulin (B600854) release. nih.gov Two compounds with 2-pyridyloxy and 2-pyrimidinyloxy groups showed EC50 values of 1.621 and 0.904 µM, respectively, highlighting the potential for developing more polar FFA1 agonists. nih.gov

LDL Oxidation: In an effort to create synthetic analogs of α-tocopherol (vitamin E), which inhibits the oxidation of low-density lipoproteins (LDL), derivatives of 2,3-benzene-fused 1,9-diazaspiro[5.5]undecanes have been synthesized. researchgate.net Preventing LDL oxidation is a key strategy in mitigating the development of atherosclerosis. researchgate.net

Development of Conjugates and Linkers (e.g., PROTAC Linkers)

The unique structural properties of the 3-azaspiro[5.5]undecane scaffold make it an attractive component for constructing linkers in heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic modalities designed to eliminate specific proteins of interest (POIs) from cells. nih.gov They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com

The linker's composition and spatial arrangement are critical for the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (E3 ligase-PROTAC-POI). nih.gov The rigid, three-dimensional nature of the 3-azaspiro[5.5]undecane core provides a well-defined orientation for the two ligands, which can optimize binding and degradation efficiency.

Several derivatives of the 3-azaspiro[5.5]undecane scaffold have been successfully incorporated as PROTAC linkers in recent research. For instance, 3-Azaspiro[5.5]undecane-9-methanol serves as a linker component in the synthesis of CW-3308, a potent and selective oral PROTAC degrader of Bromodomain-containing protein 9 (BRD9). medchemexpress.com Similarly, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is utilized as a linker for creating PROTACs that target Son of sevenless homolog 1 (SOS1) for degradation. medchemexpress.com

3-Azaspiro[5.5]undecane-based LinkerApplication in PROTAC SynthesisTarget ProteinReference
3-Azaspiro[5.5]undecane-9-methanolUsed in the synthesis of the PROTAC degrader CW-3308BRD9 medchemexpress.com
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehydeUsed for the synthesis of PROTAC SOS1 degrader-8SOS1 medchemexpress.com

Application in Anti-infective Research (e.g., Anti-tuberculosis Agents)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable global health challenge, necessitating the development of new antibiotics. mdpi.com Spirocyclic scaffolds, including azaspiro[5.5]undecanes, are recognized as privileged structures in the design of antimicrobial agents due to their three-dimensional topology, which can lead to novel mechanisms of action and improved selectivity. mdpi.com

Research has demonstrated the potential of the azaspiro[5.5]undecane core in the development of potent anti-tuberculosis agents. While not this compound itself, closely related analogues have shown significant activity. For example, 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride is reported to inhibit the MmpL3 protein in Mycobacterium tuberculosis, showing activity against both antibiotic-sensitive and multiresistant strains. MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it a key drug target.

In other studies, the inclusion of a 1,5-dioxa-9-azaspiro[5.5]undecane moiety in indolyl Mannich bases resulted in compounds with submicromolar activity against the Mtb H37Rv strain. nih.gov Furthermore, another derivative, 9-(5-nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane , was found to have a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the same strain. mdpi.com

Azaspiro[5.5]undecane DerivativeReported Anti-tuberculosis ActivityReference
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochlorideInhibitor of the MmpL3 protein in Mycobacterium tuberculosis.
1,5-Dioxa-9-azaspiro[5.5]undecaneIncorporated into indolyl Mannich bases with submicromolar activity against Mtb H37Rv. nih.gov
9-(5-nitro-2-furoyl)-4-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecaneExhibits a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL against Mtb H37Rv. mdpi.com

Consideration as a Building Block for Complex Architectures

The 3-azaspiro[5.5]undecane scaffold is highly valued as a versatile building block for the synthesis of more complex molecular architectures, including pharmaceuticals and natural products. ontosight.ai Its defining feature is the spirocyclic core, which imparts significant conformational rigidity and a distinct three-dimensional geometry.

This structural characteristic allows chemists to "escape from flatland," a term used to describe the move away from traditional, two-dimensional aromatic compounds in drug design. mdpi.com The three-dimensional arrangement of functional groups around the azaspiro[5.5]undecane core can lead to enhanced biological potency and selectivity, as the molecule can interact with protein binding sites in ways that planar molecules cannot. This has led to its classification as a "privileged scaffold" in medicinal chemistry.

The inherent rigidity of the spiro-system restricts conformational flexibility, which can be advantageous in drug design by pre-organizing the molecule for optimal interaction with its biological target. Derivatives such as 3-Azaspiro[5.5]undecan-9-one and the title compound This compound serve as key starting materials or intermediates for introducing further chemical diversity and constructing elaborate molecular structures. biosynth.combldpharm.com

Future Research Directions and Unexplored Avenues for 3 Azaspiro 5.5 Undecan 9 Ol

Advancements in Asymmetric Synthesis of the Azaspiro[5.5]undecan-9-ol Core

The precise control of stereochemistry is paramount for biological activity. While methods for synthesizing spirocyclic systems exist, future research will likely focus on developing more efficient and highly stereoselective routes to the 3-azaspiro[5.5]undecan-9-ol core.

Current synthetic strategies often involve multi-step processes. Future advancements could stem from the application of novel catalytic systems. Chiral phosphoric acids, for instance, have proven effective in catalyzing asymmetric aza-Michael reactions to create substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Adapting such methodologies to the synthesis of 3-spiropiperidines could provide a more direct and efficient route to optically pure this compound. whiterose.ac.uk

Another promising avenue is the use of reductive-cyclization procedures starting from functionalized α-amino nitriles. researchgate.net Research into developing highly diastereoselective reductions of a ketone precursor, 3-Azaspiro[5.5]undecan-9-one, could yield specific stereoisomers of the target alcohol.

Key Future Research Thrusts:

Development of Novel Chiral Catalysts: Exploration of new organocatalysts or transition-metal complexes for one-pot asymmetric synthesis.

Enzyme-Catalyzed Reactions: Harnessing enzymes for highly stereospecific transformations to yield enantiopure intermediates.

Flow Chemistry Synthesis: Implementing continuous flow processes to improve yield, safety, and scalability of existing synthetic routes.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry offers powerful tools to accelerate the discovery of new derivatives with enhanced properties. Structure-based drug design and virtual screening can prioritize compounds for synthesis, saving time and resources.

Future work should involve creating a comprehensive virtual library of this compound derivatives. By modifying the core at the nitrogen atom, the hydroxyl group, or the carbocyclic ring, a vast chemical space can be explored. Docking studies of these virtual compounds against known and novel biological targets can identify potential hits. For example, similar piperidine (B6355638) scaffolds have been computationally modeled to understand their binding to enzymes like METTL3, where the chirality of a hydroxylated piperidine piece was found to be crucial for binding affinity. uzh.ch This highlights the importance of accurate stereochemical representation in virtual models.

Table 1: Potential Computational Approaches

Computational Method Application for this compound Potential Outcome
Molecular Docking Screening virtual libraries against protein targets (e.g., kinases, GPCRs, ion channels). Identification of derivatives with high predicted binding affinity.
Molecular Dynamics (MD) Simulations Simulating the behavior of the ligand-protein complex over time. Understanding the stability of binding interactions and the role of conformational changes.
Quantum Mechanics (QM) Calculating electronic properties and reaction mechanisms. Guiding the design of derivatization reactions and predicting reactivity.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. Early-stage filtering of candidates with poor pharmacokinetic profiles.

Development of New Derivatization Strategies

The functional handles of this compound—the secondary amine and the hydroxyl group—are ripe for chemical modification. Future research will undoubtedly focus on expanding the toolbox of derivatization reactions to generate novel chemical entities.

The secondary amine provides a key point for modification. It can be functionalized through N-alkylation, N-arylation, acylation, or sulfonylation to explore structure-activity relationships (SAR). The hydroxyl group can be esterified, etherified, or oxidized to a ketone, providing another axis for diversification.

A particularly exciting future direction is the use of this scaffold in the development of Proteolysis Targeting Chimeras (PROTACs). The 3-azaspiro[5.5]undecane framework has already been utilized as a linker in PROTAC design. medchemexpress.commedchemexpress.com Specifically, derivatives like 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde serve as intermediates for synthesizing these bifunctional molecules that induce targeted protein degradation. medchemexpress.com Further exploration could involve using the hydroxyl group as an attachment point for either the E3 ligase handle or the target protein ligand.

Table 2: Derivatization Opportunities

Functional Group Reaction Type Potential New Structures
Secondary Amine (N-3) Reductive Amination Introduction of diverse alkyl and aryl groups.
Buchwald-Hartwig Amination Formation of N-aryl and N-heteroaryl derivatives.
PROTAC Linker Conjugation Synthesis of targeted protein degraders. medchemexpress.com
Hydroxyl Group (C-9) Esterification / Etherification Modification of polarity and hydrogen bonding capacity.
Oxidation to Ketone Creation of 3-Azaspiro[5.5]undecan-9-one for further reaction.
Mitsunobu Reaction Inversion of stereochemistry or introduction of new functional groups.

Exploration of Novel Biological Targets for Scaffold-Based Modulators

The rigid azaspiro[5.5]undecane scaffold is ideal for orienting pharmacophoric groups in three-dimensional space, making it suitable for interacting with a wide range of biological targets. While some activities have been reported for related compounds, many potential targets for this compound remain unexplored.

Derivatives of the parent 3-azaspiro[5.5]undecane have been identified as inhibitors of the wild-type influenza A virus M2 protein. medchemexpress.com This suggests that derivatives of the 9-ol version could be investigated for antiviral activity. Furthermore, related spirocyclic compounds have shown potential as anticancer agents by inhibiting enzymes in inflammatory pathways. ohiolink.edu The 1-oxa-9-azaspiro[5.5]undecane scaffold, for instance, is a core component of potent soluble epoxide hydrolase (sEH) inhibitors, which have therapeutic potential. mdpi.com

Future screening campaigns should test a library of this compound derivatives against a broad panel of targets, including:

G-Protein Coupled Receptors (GPCRs): The scaffold's rigidity is well-suited for targeting these complex membrane proteins.

Kinases: There is a constant need for new kinase inhibitor scaffolds to target cancer. researchgate.net

Ion Channels: The scaffold could serve as a basis for developing modulators of various ion channels implicated in neurological and cardiovascular diseases.

Epigenetic Targets: The discovery of a triazaspiro[5.5]undecanone derivative as a potent inhibitor of the m6A-RNA writer enzyme METTL3 opens the door to exploring this target class. uzh.ch

Integration into Materials Science and Supramolecular Chemistry

Beyond pharmaceuticals, the unique structural properties of this compound make it an attractive building block for materials science and supramolecular chemistry. The spirocyclic core imparts rigidity, which is a desirable trait for creating ordered materials. smolecule.com

In materials science, azaspiro compounds can function as monomers for creating polymers with enhanced properties. For example, a related dione (B5365651) derivative is used to prepare polyurethane foams with improved thermal stability. chemshuttle.com The hydroxyl and amine functionalities of this compound could be used to incorporate the spirocycle into polyesters, polyamides, or polyurethanes.

In supramolecular chemistry, the rigid structure is an excellent starting point for designing molecular hosts or components of self-assembling systems. smolecule.com The nitrogen and oxygen atoms can act as hydrogen bond donors or acceptors, directing the formation of predictable, higher-order structures. The spirocyclic core ensures specific three-dimensional arrangements, which can lead to potent and selective supramolecular interactions. ohiolink.edusolubilityofthings.com Future research could focus on synthesizing derivatives that can coordinate with metal ions or form intricate host-guest complexes. ohiolink.edu

Q & A

Q. How do protecting groups influence synthetic pathways?

  • Example :
  • tert-Butyl Carbamate : Protects secondary amines during multi-step syntheses, enabling selective functionalization at the hydroxyl group. Deprotection with TFA yields free amines without spirocycle degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.